molecular formula C7H6BF3KNO B1417996 Potassium (4-aminocarbonylphenyl)trifluoroborate CAS No. 850623-63-1

Potassium (4-aminocarbonylphenyl)trifluoroborate

Cat. No.: B1417996
CAS No.: 850623-63-1
M. Wt: 227.04 g/mol
InChI Key: BMTORUMAAKNFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Potassium (4-aminocarbonylphenyl)trifluoroborate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

Potassium (4-aminocarbonylphenyl)trifluoroborate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with enzymes, which can influence their activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction . The trifluoroborate group in the compound is particularly reactive, allowing it to form strong bonds with biomolecules, thereby affecting their function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, which in turn affects protein synthesis and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its interaction with key metabolic enzymes can lead to changes in the rate of metabolic reactions and the production of metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The compound’s distribution can affect its biochemical activity and its ability to interact with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-aminocarbonylphenyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-aminocarbonylphenylboronic acid with potassium trifluoroborate under specific conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-aminocarbonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF or dimethylformamide (DMF).

    Oxidizing and Reducing Agents: Depending on the desired reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary products are biaryl compounds .

Comparison with Similar Compounds

Potassium (4-aminocarbonylphenyl)trifluoroborate is unique compared to other similar compounds due to its stability and versatility in various chemical reactions. Similar compounds include:

This compound stands out due to its specific functional groups, making it a valuable reagent in various chemical syntheses.

Properties

IUPAC Name

potassium;(4-carbamoylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTORUMAAKNFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660117
Record name Potassium (4-carbamoylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-63-1
Record name Borate(1-), [4-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (4-carbamoylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (4-aminocarbonylphenyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (4-aminocarbonylphenyl)trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium (4-aminocarbonylphenyl)trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium (4-aminocarbonylphenyl)trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium (4-aminocarbonylphenyl)trifluoroborate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Potassium (4-aminocarbonylphenyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.